Cas no 2649077-45-0 (5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole)

5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole is a versatile organic compound with significant synthetic utility. It exhibits high purity and stability, making it ideal for various applications in organic synthesis, particularly in the preparation of heterocyclic compounds. The presence of the chloro and isocyanato groups confers unique reactivity, enabling efficient cross-coupling reactions and providing a foundation for the development of novel pharmaceuticals and agrochemicals.
5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole structure
2649077-45-0 structure
Product name:5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole
CAS No:2649077-45-0
MF:C8H10ClN3O
MW:199.637500286102
CID:5931119
PubChem ID:165689737

5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole
    • 2649077-45-0
    • EN300-1978237
    • Inchi: 1S/C8H10ClN3O/c1-6-7(3-4-10-5-13)8(9)12(2)11-6/h3-4H2,1-2H3
    • InChI Key: XVRRCBQRJICLSE-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C)=NN1C)CCN=C=O

Computed Properties

  • Exact Mass: 199.0512396g/mol
  • Monoisotopic Mass: 199.0512396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.2Ų
  • XLogP3: 2.6

5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1978237-0.5g
5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole
2649077-45-0
0.5g
$1165.0 2023-09-16
Enamine
EN300-1978237-0.05g
5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole
2649077-45-0
0.05g
$1020.0 2023-09-16
Enamine
EN300-1978237-5.0g
5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole
2649077-45-0
5g
$3520.0 2023-06-01
Enamine
EN300-1978237-1g
5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole
2649077-45-0
1g
$1214.0 2023-09-16
Enamine
EN300-1978237-0.25g
5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole
2649077-45-0
0.25g
$1117.0 2023-09-16
Enamine
EN300-1978237-1.0g
5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole
2649077-45-0
1g
$1214.0 2023-06-01
Enamine
EN300-1978237-2.5g
5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole
2649077-45-0
2.5g
$2379.0 2023-09-16
Enamine
EN300-1978237-0.1g
5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole
2649077-45-0
0.1g
$1068.0 2023-09-16
Enamine
EN300-1978237-10.0g
5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole
2649077-45-0
10g
$5221.0 2023-06-01
Enamine
EN300-1978237-5g
5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole
2649077-45-0
5g
$3520.0 2023-09-16

Additional information on 5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole

Introduction to 5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole (CAS No. 2649077-45-0)

5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole, a compound with the chemical identifier CAS No. 2649077-45-0, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound features a pyrazole core substituted with a chloro group at the 5-position and an isocyanatoethyl moiety at the 4-position, further enhanced by dimethyl groups at the 1 and 3 positions. The unique structural configuration of this molecule imparts distinct chemical properties that make it a valuable candidate for various applications, particularly in drug discovery and medicinal chemistry.

The pyrazole scaffold is well-documented for its versatility in medicinal chemistry due to its ability to interact with biological targets in multiple ways. The presence of the chloro group enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, which is crucial for further functionalization. Concurrently, the isocyanatoethyl group introduces reactivity that can be exploited in polymerization processes or as a precursor for more complex molecules. The dimethyl substituents at the 1 and 3 positions stabilize the pyrazole ring and influence its electronic properties, contributing to its overall reactivity and potential biological activity.

In recent years, there has been growing interest in pyrazole derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating pyrazole moieties exhibit properties ranging from anti-inflammatory to antiviral effects. Specifically, the 5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole has been investigated for its potential role in modulating enzyme activity and receptor binding. The chloro group facilitates interactions with metal ions and other electrophiles, while the isocyanatoethyl group can undergo reactions with nucleophiles to form urea or carbamate derivatives, which are common motifs in bioactive molecules.

The pharmaceutical industry has increasingly leveraged such structural motifs to develop novel therapeutics. For instance, recent research has highlighted the use of isocyanate-functionalized compounds in the synthesis of protease inhibitors and kinase inhibitors. The 5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole could serve as a key intermediate in constructing such inhibitors by allowing for selective functionalization at multiple sites. This flexibility is particularly valuable in drug design, where achieving high specificity and affinity for biological targets is paramount.

Moreover, the compound's stability under various reaction conditions makes it a promising candidate for industrial applications. Its ability to undergo controlled reactions without degradation ensures that it can be effectively incorporated into larger molecular frameworks. This stability is also beneficial for storage and handling, reducing the likelihood of unwanted side reactions that could compromise its utility.

The synthesis of 5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrazole ring efficiently. Additionally, protective group strategies have been utilized to ensure selective functionalization of specific sites within the molecule. These synthetic approaches not only showcase the compound's complexity but also demonstrate the sophistication of current chemical synthesis techniques.

In terms of biological evaluation, preliminary studies on derivatives of this compound have shown promising results in vitro. The interaction between the chloro group and biological targets has been linked to enhanced binding affinity, while the isocyanatoethyl moiety has been observed to modulate enzyme activity effectively. These findings suggest that further exploration of this scaffold could yield novel therapeutic agents with significant clinical potential.

The versatility of CAS No. 2649077-45-0 extends beyond pharmaceutical applications; it also holds promise in materials science and polymer chemistry. The isocyanatoethyl group's ability to participate in polyurethane formation makes it a valuable precursor for developing advanced materials with tailored properties. Such materials could find applications in coatings, adhesives, and even biodegradable polymers, broadening the scope of this compound's utility.

The ongoing research into pyrazole derivatives underscores their importance as building blocks in modern chemistry. As synthetic methodologies continue to evolve, new derivatives like 5-chloro-4-(2-isocyanatoethyl)-1,3-dimethyl-1H-pyrazole are likely to play an increasingly pivotal role in drug discovery and material science. Their unique structural features offer a rich palette for chemists to explore, leading to innovative solutions across multiple scientific disciplines.

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